2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
The compound 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine features a pyridine core substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 2 with a methoxy-linked piperidine ring. The piperidine is further modified at position 1 with a 3-methyl-1,2,4-thiadiazole moiety. This structure combines key pharmacophoric elements:
- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity.
- Piperidine-thiadiazole linker: Introduces conformational flexibility and hydrogen-bonding capacity.
While direct pharmacological data for this compound is unavailable, its structural features align with bioactive molecules targeting kinases, enzymes, or receptors .
Propriétés
IUPAC Name |
3-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4OS/c1-10-19-14(24-21-10)22-7-5-11(6-8-22)9-23-13-4-2-3-12(20-13)15(16,17)18/h2-4,11H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSTYJDKMMGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to interact with various biological targets. For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication. This disruption can affect various downstream effects, including the inhibition of bacterial and cancer cell replication.
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows these compounds to cross cellular membranes, which could potentially impact their bioavailability.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells. This suggests that the compound could potentially have antimicrobial and anticancer effects.
Activité Biologique
The compound 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for enhancing lipophilicity and cellular permeability. The trifluoromethyl group at the pyridine position is hypothesized to contribute to increased biological activity through enhanced interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various human cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 4.27 | Inhibition of ERK1/2 kinase |
| Compound B | SK-MEL-2 (Skin) | 22.19 | Tyrosine kinase inhibition |
| Compound C | MCF7 (Breast) | 5.41 | Induction of apoptosis |
| Compound D | HT29 (Colon) | 12.57 | Cell cycle arrest in G2/M phase |
The mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Kinase Activity : Some studies indicate that these compounds can inhibit specific kinases such as ERK1/2 and Bcr-Abl, leading to reduced proliferation in cancer cells .
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways, leading to programmed cell death in cancerous cells. For instance, compounds that interact with STAT transcription factors have demonstrated significant apoptotic effects .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, effectively halting cancer cell proliferation .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives on multiple cancer cell lines including A549 and MCF7. The results indicated that certain derivatives significantly reduced cell viability below 50% at concentrations as low as 200 µM, showcasing their potential as effective anticancer agents .
Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction between thiadiazole derivatives and their biological targets. These studies reveal that the sulfur atom in the thiadiazole ring plays a crucial role in forming hydrogen bonds with key amino acids in target proteins, enhancing binding affinity and specificity .
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. In vitro assays demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity with minimal ulcerogenic effects. For instance, compounds designed around this scaffold showed IC50 values comparable to established COX-II inhibitors like Celecoxib, indicating promising therapeutic applications for inflammatory diseases .
1.2 Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. A study on thiadiazole derivatives revealed that the incorporation of piperidine moieties enhanced their efficacy against various microbial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Agrochemical Applications
2.1 Herbicidal Activity
The structural characteristics of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine suggest potential applications in agrochemicals as herbicides. The trifluoromethyl group is known to enhance biological activity and stability in various environmental conditions, making it a candidate for further development in herbicide formulations .
2.2 Insecticidal Properties
Studies have shown that compounds with similar structures exhibit insecticidal activity against common agricultural pests. The piperidine ring is believed to play a crucial role in targeting the nervous systems of insects, leading to paralysis and death .
Materials Science
3.1 Polymer Additives
The unique chemical properties of this compound allow it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites .
Case Studies
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Core Heterocycle Variations
- Pyridine vs.
- Phenyl vs.
Substituent Effects
- Trifluoromethyl (-CF₃) Position : The target’s -CF₃ at pyridine-C6 may create steric hindrance compared to the para-CF₃ on phenyl in , which could influence target selectivity .
- Thiadiazole Modifications : The 3-methyl-1,2,4-thiadiazole in the target and SY222374 () contributes to dipole interactions, while ’s thiadiazole-methoxy linker may enhance rigidity .
Linker and Flexibility
- Piperidine vs.
- Methoxy Linkage : Present in both the target and , this group facilitates ether bond formation during synthesis but may limit rotational freedom compared to alkyl chains .
Méthodes De Préparation
Preparation of 2-Hydroxy-6-(trifluoromethyl)pyridine
Method A: Directed Metallation and Trifluoromethylation
- Starting material : 2-Methoxypyridine.
- Directed ortho-metallation : Treatment with LDA (lithium diisopropylamide) at –78°C in THF, followed by quenching with trifluoromethyl iodide (CF₃I).
- Demethylation : Hydrolysis using HBr in acetic acid yields 2-hydroxy-6-(trifluoromethyl)pyridine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | LDA, THF, –78°C; CF₃I | 65% | |
| 2 | 30% HBr/AcOH, reflux | 85% |
Synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethanol
Method B: Thiadiazole-Piperidine Coupling
- Piperidine-4-ylmethanol activation : Tosylation of the alcohol group using TsCl (tosyl chloride) in pyridine.
- Nucleophilic substitution : Reaction with 5-mercapto-3-methyl-1,2,4-thiadiazole in the presence of NaH in DMF.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | TsCl, pyridine, 0°C→rt | 90% | |
| 2 | 5-Mercapto-3-methyl-1,2,4-thiadiazole, NaH, DMF | 75% |
Alternative Route : Cyclocondensation of thiosemicarbazide with α-keto-hydrazonoyl halides.
Final Coupling: Mitsunobu Reaction
Mitsunobu Etherification
The hydroxyl group of 2-hydroxy-6-(trifluoromethyl)pyridine is coupled with 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethanol using Mitsunobu conditions:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), THF, 25°C.
- Mechanism : Redox-mediated SN2 displacement.
Optimized Conditions :
| Parameter | Value | Citation |
|---|---|---|
| Molar ratio | 1:1.2 (alcohol:pyridine) | |
| Solvent | THF | |
| Temperature | 25°C, 20 h | |
| Yield | 72% |
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 1H, pyridine-H3), 7.95 (d, J = 7.4 Hz, 1H, pyridine-H4), 4.81–4.75 (m, 1H, OCH₂), 3.12–3.05 (m, 2H, piperidine-H2/H6), 2.40 (s, 3H, thiadiazole-CH3).
- MS (ESI) : m/z 415.1 [M+H]⁺.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Method C : Suzuki-Miyaura coupling of a boronic ester-functionalized piperidine-thiadiazole with 2-bromo-6-(trifluoromethyl)pyridine:
Reductive Amination
Method D : Condensation of 2-hydroxy-6-(trifluoromethyl)pyridine with 4-(aminomethyl)piperidine, followed by cyclization with CS₂ and methylhydrazine to form the thiadiazole.
Comparative Analysis of Methods
Scalability and Industrial Considerations
Q & A
Q. What are the key synthetic challenges in preparing 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, and what strategies are employed to overcome them?
- Methodological Answer : The synthesis involves challenges such as (1) regioselective formation of the 1,2,4-thiadiazole ring, (2) coupling the piperidinyl-methoxy group to the pyridine core, and (3) introducing the trifluoromethyl group without side reactions. Strategies include:
- Thiadiazole Formation : Use of thiourea derivatives under controlled acidic conditions to promote cyclization .
- Coupling Reactions : Employing Mitsunobu or nucleophilic substitution conditions for ether linkage formation, with careful protection/deprotection of reactive sites .
- Trifluoromethylation : Utilizing Cu-mediated cross-coupling or direct fluorination agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .
Data Table Example:
| Step | Challenge | Strategy | Yield Range (%) |
|---|---|---|---|
| 1 | Thiadiazole cyclization | H2SO4/EtOH, 80°C | 60-75 |
| 2 | Piperidine coupling | Mitsunobu (DIAD, PPh3) | 45-55 |
| 3 | Trifluoromethylation | CF3CuI, DMF, 100°C | 30-40 |
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., trifluoromethyl at C6, thiadiazole-proton coupling) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% theoretical values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if applicable) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of intermediates during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
- Catalyst Screening : Test Pd/Cu catalysts for trifluoromethylation efficiency; Pd(OAc)2 with ligand XPhos improves coupling yields by 15-20% .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil<sup>®</sup> MP) to remove unreacted thiourea derivatives .
Data Table Example:
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 100 | Pd(OAc)2 | 38 | 92% |
| DMSO | 110 | CuI | 28 | 85% |
Q. What experimental designs are appropriate for assessing the compound's interaction with biological targets?
- Methodological Answer :
- In Vitro Assays : Use split-plot designs to test dose-response relationships across multiple cell lines (e.g., HEK293, HepG2) with four replicates to account for variability .
- Target Validation : Combine SPR (surface plasmon resonance) for binding affinity (KD) and molecular docking (AutoDock Vina) to predict binding poses .
- Negative Controls : Include structurally analogous compounds lacking the thiadiazole moiety to isolate pharmacophore contributions .
Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and report exact buffer conditions (pH, ionic strength) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like cell passage number or serum concentration .
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .
Q. What computational methods are recommended to predict the environmental fate and toxicity of this compound?
- Methodological Answer :
- QSAR Modeling : Train models using EPA EPI Suite to estimate biodegradation half-life and bioaccumulation potential .
- Molecular Dynamics (MD) : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Ecotoxicity Testing : Follow OECD Guidelines 201 (algae) and 211 (Daphnia) with tiered exposure concentrations (0.1–100 µM) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
